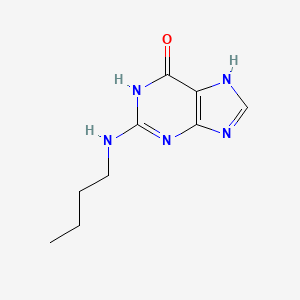![molecular formula C12H15N3O2 B6602619 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one CAS No. 900641-36-3](/img/structure/B6602619.png)
2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one is a novel organic compound primarily studied for its potential applications in pharmacology and medicinal chemistry. It features a quinazolinone core, which is a common scaffold in various bioactive compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis typically involves the following steps:
Formation of the Quinazolinone Core: This is achieved by the condensation of anthranilic acid with formamide.
Introduction of Aminoalkyl Group: The reaction of the quinazolinone with 2-(2-methoxyethyl)amine introduces the aminoalkyl substituent.
Reaction conditions often include:
Solvents like ethanol or acetonitrile.
Catalysts such as HCl or Lewis acids.
Heating to reflux temperatures to ensure complete reaction.
Industrial Production Methods: While specific large-scale industrial methods are less documented, the outlined synthetic routes can be adapted for mass production using flow reactors and continuous processing techniques to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Oxidation of the methoxyethyl group can be performed using oxidizing agents like potassium permanganate, leading to the formation of aldehyde or carboxyl derivatives.
Reduction: The compound can undergo reduction, particularly at the carbonyl group, with reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives can be formed by reacting with halogens under suitable conditions, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichloromethane as a solvent, at room temperature.
Reduction: Sodium borohydride in methanol, under reflux.
Substitution: Chlorine or bromine in acetic acid, with a catalyst like iron powder.
Major Products Formed: The major products vary based on the reaction type but typically include:
Aldehydes or carboxylic acids from oxidation.
Alcohols from reduction.
Halogenated quinazolinones from substitution reactions.
Applications De Recherche Scientifique
2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one has diverse applications in various fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: In biological research, it is used to study its effects on cellular processes.
Industry: It may find use in material science for developing new materials with specific properties.
Mécanisme D'action
The compound exerts its effects through several mechanisms:
Molecular Targets: It binds to specific proteins and enzymes, altering their activity.
Pathways Involved: It modulates pathways such as the inhibition of cell proliferation in cancer cells by interfering with DNA synthesis.
Comparaison Avec Des Composés Similaires
2-amino-3,4-dihydroquinazolin-4-one
2-{[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one}
2-{[(2-hydroxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one
This detailed examination presents 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one as a versatile compound with promising scientific and industrial applications.
Propriétés
IUPAC Name |
2-[(2-methoxyethylamino)methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-17-7-6-13-8-11-14-10-5-3-2-4-9(10)12(16)15-11/h2-5,13H,6-8H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSBRLVYVHPMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide](/img/structure/B6602554.png)

![Tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B6602561.png)
![[1-(trimethylsilyl)cyclobutyl]methanol](/img/structure/B6602571.png)
![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)

![tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B6602585.png)

![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B6602601.png)


![2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B6602624.png)

